molecular formula C4H4ClNS B1592766 4-Chlorothiophen-3-amine CAS No. 632356-42-4

4-Chlorothiophen-3-amine

Cat. No.: B1592766
CAS No.: 632356-42-4
M. Wt: 133.6 g/mol
InChI Key: XCJMRYCTWBDPQJ-UHFFFAOYSA-N
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Description

4-Chlorothiophen-3-amine is a synthetic organic compound with the molecular formula C4H4ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Mechanism of Action

Target of Action

The primary targets of 4-Chlorothiophen-3-amine are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them important targets for anti-inflammatory drugs .

Mode of Action

This compound interacts with its targets, the COX-1, COX-2, and 5-LOX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, this compound reduces the production of these mediators, thereby alleviating inflammation .

Pharmacokinetics

It’s known that the adme properties of a compound can greatly impact its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the activity of COX-1, COX-2, and 5-LOX enzymes, this compound reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound

Biochemical Analysis

Biochemical Properties

4-Chlorothiophen-3-amine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). These interactions are significant as they contribute to the compound’s anti-inflammatory properties . The compound acts as a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM, and also shows inhibitory activity against 5-LOX .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated antimicrobial and antiproliferative activities, making it a potential candidate for combating drug-resistant pathogens and cancerous cells . The compound’s ability to inhibit COX-2 and 5-LOX enzymes also suggests its role in reducing inflammation and pain at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of COX-2 and 5-LOX enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound’s structure allows it to interact with various proteins and enzymes, leading to changes in gene expression and cellular responses . These interactions are crucial for its biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, and its degradation products have been analyzed to ensure its efficacy in long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits significant anti-inflammatory and analgesic effects at concentrations of 5, 10, and 20 mg/kg body weight . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism includes interactions with COX-2 and 5-LOX enzymes, which play a role in its anti-inflammatory properties . Additionally, its metabolic pathways may affect metabolic flux and metabolite levels, contributing to its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the desired sites within the cell, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorothiophen-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorothiophene, which is commercially available.

    Amination Reaction: The 4-chlorothiophene undergoes an amination reaction, where an amine group is introduced at the 3-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amination processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chlorothiophen-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes and amine derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Chlorothiophen-3-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

    Material Science: The compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays and studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothiophen-2-amine: Similar to 4-Chlorothiophen-3-amine but with the amine group at the 2-position.

    4-Bromothiophen-3-amine: Contains a bromine atom instead of chlorine at the 4-position.

    4-Methylthiophen-3-amine: Contains a methyl group instead of chlorine at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the amine group at the 3-position allows for unique interactions with biological targets and provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

4-chlorothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-1-7-2-4(3)6/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJMRYCTWBDPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622811
Record name 4-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632356-42-4
Record name 4-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorothiophen-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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